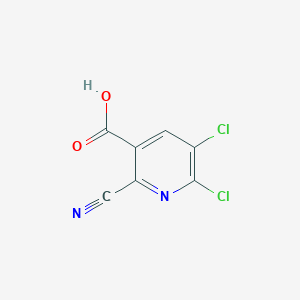
5,6-Dichloro-2-cyanonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dichloro-2-cyanonicotinic acid is an organic compound with the molecular formula C7H2Cl2N2O2 It is a derivative of nicotinic acid, characterized by the presence of two chlorine atoms at the 5 and 6 positions and a cyano group at the 2 position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-2-cyanonicotinic acid typically involves the chlorination of 2-cyanonicotinic acid. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as acetic acid, at elevated temperatures. The reaction conditions must be carefully controlled to ensure selective chlorination at the 5 and 6 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-2-cyanonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 5,6-Dichloro-2-carboxynicotinic acid.
Reduction: 5,6-Dichloro-2-aminonicotinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,6-Dichloro-2-cyanonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-2-cyanonicotinic acid involves its interaction with specific molecular targets. The cyano group and chlorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Cyanonicotinic acid: Lacks the chlorine atoms, making it less reactive in certain chemical reactions.
5,6-Dichloronicotinic acid: Lacks the cyano group, affecting its biological activity and chemical properties.
Uniqueness
5,6-Dichloro-2-cyanonicotinic acid is unique due to the presence of both chlorine atoms and the cyano group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H2Cl2N2O2 |
|---|---|
Molecular Weight |
217.01 g/mol |
IUPAC Name |
5,6-dichloro-2-cyanopyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H2Cl2N2O2/c8-4-1-3(7(12)13)5(2-10)11-6(4)9/h1H,(H,12,13) |
InChI Key |
NDWNIFSCCYCAKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















